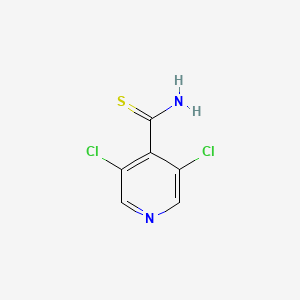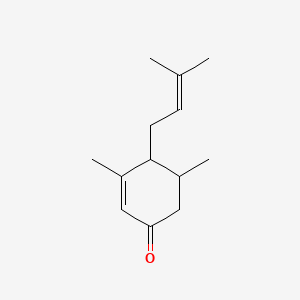
ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate is an organic compound that features a chloro group, a methylsulfanyl group, and an acetic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate typically involves the esterification of Chloro-(4-methylsulfanyl-phenyl)-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Substituted phenyl acetic acid ethyl esters.
Applications De Recherche Scientifique
ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Chloro-(4-methylsulfanyl-phenyl)-acetic acid: The parent acid form of the ester.
Chloro-(4-methylsulfanyl-phenyl)-methanol: A related compound with a hydroxyl group instead of the acetic acid ethyl ester moiety.
4-Methylsulfanyl-phenylacetic acid ethyl ester: Lacks the chloro group.
Uniqueness: ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate is unique due to the presence of both the chloro and methylsulfanyl groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Formule moléculaire |
C11H13ClO2S |
|---|---|
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3 |
Clé InChI |
ZGBDVORHHFOJAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)SC)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B8711860.png)


![3-[(2-Methylpropyl)sulfanyl]propanenitrile](/img/structure/B8711899.png)

